1-Amino-2-(2,5-dimethylphenyl)propan-2-ol

Description

Significance of Amino Alcohols in Contemporary Chemical Research

Amino alcohols are fundamental to numerous areas of modern chemical and biochemical research due to their bifunctional nature. scbt.com These compounds are pivotal intermediates in organic synthesis, serving as building blocks for a wide array of complex and biologically active molecules. researchgate.net Their ability to engage in various chemical transformations makes them indispensable in the synthesis of pharmaceuticals, natural products, and unnatural amino acids. nih.gov

In the field of asymmetric synthesis, chiral amino alcohols are of paramount importance. They are frequently employed as chiral ligands for transition metal catalysts and as chiral auxiliaries, leveraging their ability to coordinate with metal atoms through both nitrogen and oxygen. alfa-chemistry.comdiva-portal.org This coordination facilitates the creation of chiral catalysts that can achieve high levels of enantioselectivity in chemical reactions. sciengine.com Simple primary β-amino alcohols themselves can function as efficient organocatalysts for reactions like the asymmetric Michael addition. rsc.org

The significance of amino alcohols extends to materials science and industry, where they are used in the formulation of polymers, surfactants, emulsifiers, and corrosion inhibitors. alfa-chemistry.comscbt.com In biochemistry, they are crucial for studying metabolic pathways and are structural components of many bioactive molecules, including alkaloids like the antimalarial drug quinine. scbt.comdiva-portal.org The 1,2-amino alcohol motif is present in a vast number of compounds with interesting biological properties, including anti-HIV and antimalarial agents. researchgate.net

Structural Characteristics of 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol

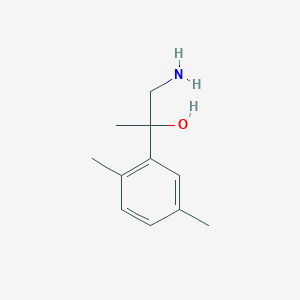

The structure of this compound is defined by a three-carbon propane backbone. A primary amino group (-NH2) is attached to the first carbon (C1), and a tertiary hydroxyl group (-OH) is attached to the second carbon (C2). Also bonded to C2 is a 2,5-dimethylphenyl group—a benzene ring substituted with two methyl groups.

Key structural features include:

β-Amino Alcohol: The placement of the amino and hydroxyl groups on adjacent carbons (C1 and C2) classifies it as a vicinal, or β-amino alcohol. This arrangement is crucial for its chemical behavior, including its potential as a chiral ligand.

Chirality: The molecule contains two chiral centers at the C1 and C2 positions, meaning it can exist in different stereoisomeric forms (enantiomers and diastereomers). The specific stereochemistry can significantly influence its biological activity and catalytic performance.

Functional Groups: It possesses a primary amine, which can act as a base or a nucleophile, and a tertiary alcohol, which can participate in hydrogen bonding and esterification reactions.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO |

| Monoisotopic Mass | 179.131014 g/mol |

| Average Mass | 179.263 g/mol |

| Classification | β-Amino Alcohol |

| Key Functional Groups | Primary Amine, Tertiary Alcohol, Substituted Phenyl Ring |

Note: Data is based on the chemical structure, as extensive experimental data is not widely published.

Overview of Research Trajectories for this compound and Related β-Amino Alcohols

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for the broader class of β-amino alcohols are well-established and highly active.

Stereoselective Synthesis: A primary focus of research is the development of efficient and stereoselective methods for synthesizing β-amino alcohols. A common and straightforward strategy is the ring-opening of epoxides with amines. researchgate.netresearchgate.net Research in this area explores various catalysts, such as Lewis acids and ionic liquids, to control the regioselectivity and yield of the reaction. researchgate.net Other advanced methods include the catalytic asymmetric amination of C-H bonds using sophisticated transition metal catalysts, such as those based on ruthenium, to produce chiral oxazolidinones as precursors to the desired amino alcohols. sciengine.com Furthermore, β-amino alcohols are often synthesized from the readily available chiral pool of natural amino acids. nih.gov

Applications in Asymmetric Catalysis: The use of β-amino alcohols as ligands and catalysts in asymmetric synthesis remains a vibrant area of investigation. diva-portal.org Researchers continuously design and test new β-amino alcohol derivatives to improve the efficiency and enantioselectivity of important chemical transformations. alfa-chemistry.comrsc.org Their dual coordinating ability (N and O atoms) makes them highly effective in forming stable complexes that can direct the stereochemical outcome of a reaction.

Precursors to Bioactive Compounds: β-Amino alcohols are recognized as indispensable building blocks for the synthesis of pharmaceuticals. nih.govresearchgate.net Research is ongoing to utilize these structures to create novel compounds with potential therapeutic applications. researchgate.net This includes their transformation into more complex heterocyclic systems or their incorporation into the core structure of drug candidates. nih.gov The rearrangement of β-amino alcohols is another research avenue, allowing for their conversion into different, synthetically valuable molecular scaffolds. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-amino-2-(2,5-dimethylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(3,13)7-12/h4-6,13H,7,12H2,1-3H3 |

InChI Key |

VQDISFKREXIBCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)(CN)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 2 2,5 Dimethylphenyl Propan 2 Ol and Its Analogs

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol, the primary disconnections are made at the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds adjacent to the stereocenter.

Two main retrosynthetic pathways are considered:

Disconnection of the C-N bond: This approach suggests an α-amino ketone precursor, 2-Amino-1-(2,5-dimethylphenyl)propan-1-one (3) . The target molecule can be obtained from this precursor via the reduction of the ketone functionality. Further disconnection of the amino group from this intermediate leads to an α-haloketone, such as 2-bromo-1-(2,5-dimethylphenyl)propan-1-one (4) , which can be synthesized from 1-(2,5-dimethylphenyl)propan-1-one (5) .

Disconnection involving the C-O and C-N bonds simultaneously: This pathway points towards an epoxide intermediate, 2-methyl-2-(2,5-dimethylphenyl)oxirane (6) . The target molecule can be formed through the nucleophilic ring-opening of this epoxide with an amine source like ammonia (B1221849). The epoxide precursor can be prepared from the corresponding alkene, 1-(2,5-dimethylphenyl)prop-1-ene (7) .

Another viable precursor is the α-hydroxy ketone, 1-hydroxy-1-(2,5-dimethylphenyl)propan-2-one (8) . This intermediate can undergo reductive amination to yield the final product. The synthesis of this precursor can start from 2,5-dimethylbenzaldehyde.

These analyses identify a few key precursors that are central to the various synthetic strategies discussed below.

| Precursor Number | Chemical Name | Starting Material(s) |

| 3 | 2-Amino-1-(2,5-dimethylphenyl)propan-1-one | 2-Bromo-1-(2,5-dimethylphenyl)propan-1-one (4) |

| 4 | 2-Bromo-1-(2,5-dimethylphenyl)propan-1-one | 1-(2,5-dimethylphenyl)propan-1-one (5) |

| 5 | 1-(2,5-dimethylphenyl)propan-1-one | p-Xylene and Propionyl chloride (via Friedel-Crafts) |

| 6 | 2-methyl-2-(2,5-dimethylphenyl)oxirane | 1-(2,5-dimethylphenyl)prop-1-ene (7) |

| 7 | 1-(2,5-dimethylphenyl)prop-1-ene | 1-(2,5-dimethylphenyl)ethan-1-one (via Wittig) |

| 8 | 1-hydroxy-1-(2,5-dimethylphenyl)propan-2-one | 2,5-Dimethylbenzaldehyde |

Classical Synthetic Approaches

Reductive Amination Strategies

Reductive amination is a powerful method for forming amines from carbonyl compounds. nih.govorganic-chemistry.orgmdpi.com In the context of synthesizing this compound, this strategy typically involves the reaction of a ketone precursor with an amine, followed by reduction of the intermediate imine.

A plausible route starts with the α-hydroxy ketone, 1-hydroxy-1-(2,5-dimethylphenyl)propan-2-one (8) . This compound can react with ammonia to form an intermediate imine, which is then reduced in situ to the target amino alcohol. Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The one-pot nature of this reaction makes it an efficient synthetic pathway. nih.govresearchgate.net

| Starting Material | Amine Source | Reducing Agent | Intermediate |

| 1-hydroxy-1-(2,5-dimethylphenyl)propan-2-one (8) | Ammonia | Sodium Borohydride | Imine |

| 1-hydroxy-1-(2,5-dimethylphenyl)propan-2-one (8) | Ammonia | Catalytic Hydrogenation | Imine |

Hydroxylation Techniques

The direct hydroxylation of a C-H bond is a challenging yet attractive synthetic transformation. In principle, this compound could be synthesized by the direct hydroxylation of 2-amino-1-(2,5-dimethylphenyl)propane . However, achieving regioselectivity at the tertiary carbon atom in the presence of other reactive sites, such as the benzylic position and the amino group, is a significant hurdle.

Modern hydroxylation methods often rely on transition-metal catalysts or enzymatic processes. These advanced techniques could potentially offer a route to the desired product, but they fall outside the scope of classical approaches and often face challenges with substrate specificity and scalability. Due to these difficulties, hydroxylation is not a commonly employed primary synthetic route for this class of compounds.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions provide a reliable method for constructing the carbon-nitrogen bond in amino alcohols. A key strategy involves the ring-opening of an epoxide precursor.

The synthesis begins with the preparation of 2-methyl-2-(2,5-dimethylphenyl)oxirane (6) . This can be achieved by the epoxidation of 1-(2,5-dimethylphenyl)prop-1-ene (7) using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The subsequent step is the nucleophilic attack of an amine on the epoxide ring. rsc.org

The reaction of epoxide (6) with ammonia would lead to the formation of this compound. The regioselectivity of the ring-opening is crucial. Under neutral or basic conditions, the nucleophilic attack typically occurs at the less sterically hindered carbon atom. stackexchange.com In the case of epoxide (6) , this would be the terminal carbon of the epoxide ring, yielding the desired product. The reaction is often carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at elevated temperatures and pressures.

| Epoxide Precursor | Nucleophile | Reaction Conditions | Product |

| 2-methyl-2-(2,5-dimethylphenyl)oxirane (6) | Ammonia | Methanol, elevated temperature and pressure | This compound (1) |

Advanced and Stereoselective Synthesis

Asymmetric Reduction of Ketone Precursors

The synthesis of specific stereoisomers of this compound requires stereoselective methods. Asymmetric reduction of a prochiral ketone is a prominent strategy to achieve this. researchgate.net

The key precursor for this approach is the α-amino ketone, 2-Amino-1-(2,5-dimethylphenyl)propan-1-one (3) , often used with a protecting group on the amine. The carbonyl group of this precursor is prochiral, and its reduction can lead to two different enantiomers of the final product.

To control the stereochemical outcome, chiral reducing agents or catalysts are employed. Examples include borane (B79455) reagents used in conjunction with chiral oxazaborolidine catalysts (as in the Corey-Bakshi-Shibata reduction). Alternatively, transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, combined with chiral ligands, can facilitate highly enantioselective hydrogenation of the ketone.

The choice of catalyst and reaction conditions is critical for achieving high diastereomeric and enantiomeric excess. This method allows for the targeted synthesis of a specific stereoisomer, which is often crucial for pharmaceutical applications.

| Ketone Precursor (Protected) | Chiral Reagent/Catalyst | Expected Outcome |

| N-Boc-2-amino-1-(2,5-dimethylphenyl)propan-1-one | (R)-CBS Catalyst with Borane | (1S,2R)- or (1R,2R)-1-Amino-2-(2,5-dimethylphenyl)propan-2-ol |

| N-Boc-2-amino-1-(2,5-dimethylphenyl)propan-1-one | Chiral Ruthenium-Diamine Catalyst with H₂ | Enantiomerically enriched product |

Chiral Catalysis in Amino Alcohol Synthesis

The direct synthesis of enantiomerically pure amino alcohols is a highly sought-after goal in organic chemistry. Chiral catalysis offers an elegant solution by employing small amounts of a chiral catalyst to generate large quantities of a single enantiomer. This approach is often more efficient and atom-economical than classical resolution methods.

Transition Metal-Catalyzed Reactions (e.g., Chromium, Palladium)

Transition metal complexes have proven to be versatile and efficient catalysts in a wide array of asymmetric transformations, including the synthesis of chiral amino alcohols. nih.gov Metals such as copper, cobalt, nickel, zinc, and ruthenium are central to these catalytic systems. alfa-chemistry.comacs.org Chiral ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

For instance, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones provides a direct route to the corresponding chiral 1,2-amino alcohols. acs.org This method offers high yields and excellent enantioselectivities for a variety of substrates, including those with aryl and heteroaryl functionalities. acs.org Similarly, copper-catalyzed asymmetric propargylic substitution reactions have been developed for the synthesis of γ-amino alcohols containing tertiary carbon stereocenters. researchgate.net These reactions demonstrate the power of transition metal catalysis to create complex chiral architectures. researchgate.net

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Ratio (er) | Yield | Reference |

| Ruthenium–diamine complex | Asymmetric Transfer Hydrogenation | α-Amino ketone HCl salts | Chiral 1,2-amino alcohols | Up to 99.6:0.4 | Up to 89% | acs.org |

| Copper/(S,S)-L7 | Asymmetric Propargylic Substitution | Alkyne-functionalized oxetanes | Chiral γ-amino alcohols | - | Moderate | researchgate.net |

| Chiral Cu(II) Salen Complex | Phase Transfer Cα-alkylation | Schiff bases of D,L-alanine ester | Enantioenriched α-amino acids | ee 66–98% | - | nih.gov |

Enantioselective Amination Reactions

Enantioselective amination reactions represent a powerful strategy for the direct introduction of a nitrogen-containing group into a molecule with stereochemical control. A notable advancement in this area is the development of a multi-catalytic, asymmetric, radical C–H amination to access chiral β-amino alcohols. nih.govnih.gov This method utilizes a radical relay chaperone strategy where an alcohol is temporarily converted into an imidate radical. nih.gov This radical then undergoes an intramolecular hydrogen atom transfer (HAT) in a regioselective and enantioselective manner, facilitated by a chiral copper catalyst and an iridium photocatalyst. nih.govresearchgate.net The resulting chiral oxazoline (B21484) is then hydrolyzed to yield the desired enantioenriched β-amino alcohol. nih.gov

Another significant approach involves biocatalysis. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgacs.org Using ammonia as the amine source, these enzymes can produce (S)-configured vicinal amino alcohols with high conversions and excellent enantiomeric excess (>99% ee). acs.org

| Method | Catalyst/Enzyme | Substrate | Product | Key Features | Reference |

| Radical C–H Amination | Chiral Copper Catalyst & Iridium Photocatalyst | Alcohols | Chiral β-amino alcohols | Multi-catalytic, radical relay mechanism | nih.govnih.govresearchgate.net |

| Asymmetric Reductive Amination | Engineered Amine Dehydrogenases (AmDHs) | α-Hydroxy ketones | (S)-vicinal amino alcohols | High conversion (>99%), excellent enantioselectivity (>99% ee) | frontiersin.orgacs.org |

Resolution of Racemic Mixtures

When a chemical reaction produces a racemic mixture (an equal mixture of two enantiomers), a resolution process is required to separate them. This is a common and crucial step in the synthesis of enantiomerically pure compounds.

Enzymatic Resolution Techniques

Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between enantiomers. researchgate.net Lipases are a class of enzymes frequently used for the kinetic resolution of racemic alcohols and their derivatives. nih.gov In a typical kinetic resolution, one enantiomer of the racemic substrate reacts much faster with the enzyme than the other, allowing for their separation.

For example, Amano lipase (B570770) PS from Burkholderia cepacia has been effectively used for the enzymatic hydrolysis of racemic ethyl esters of aromatic β-amino acids. researchgate.net This process yields enantiomerically enriched aromatic β-amino acids with high enantiomeric excess (e.e.). researchgate.net The selectivity of the enzyme results in the preferential hydrolysis of one ester enantiomer, leaving the other unreacted. The resulting acid and the unreacted ester can then be separated.

Preferential Crystallization and Diastereomeric Salt Formation

Crystallization-based methods are among the most widely used techniques for chiral separation on an industrial scale. researchgate.netnih.gov One of the most established methods is the formation and separation of diastereomeric salts. researchgate.netucl.ac.uk This process involves reacting a racemic mixture of a base (like an amino alcohol) with an enantiomerically pure chiral acid (a resolving agent). researchgate.net This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. researchgate.netucl.ac.uk After separation, the desired enantiomer of the amino alcohol can be recovered by neutralizing the salt.

Preferential crystallization is another technique that can be applied to conglomerates, which are crystalline mixtures of separate enantiomeric crystals. nih.gov This method involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which then crystallizes out preferentially. nih.gov

Dynamic Kinetic Resolution

A significant limitation of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. princeton.edu Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution process with an in situ racemization of the slower-reacting enantiomer. princeton.eduethz.ch This continuous racemization ensures that the substrate is constantly converted to the faster-reacting enantiomer, allowing for a theoretical yield of up to 100%. princeton.edu

Ring-Opening Reactions of Heterocyclic Precursors

The synthesis of β-amino alcohols, such as this compound, is frequently accomplished through the ring-opening of strained heterocyclic precursors. Among the most direct and widely utilized methods is the aminolysis of epoxides (oxiranes), a reaction where an amine acts as a nucleophile to open the three-membered ether ring. tandfonline.comresearchgate.net This transformation is a significant route for creating vicinal amino alcohols, which are crucial structural motifs in many biologically active compounds and pharmaceutical ingredients. rroij.comgrowingscience.com

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, particularly in neutral or basic conditions, where the amine attacks one of the electrophilic carbon atoms of the epoxide ring. jsynthchem.com For unsymmetrical epoxides, the regioselectivity of the attack—whether it occurs at the less sterically hindered carbon or the more substituted carbon—is a critical factor determined by the reaction conditions and the nature of the epoxide's substituents. jsynthchem.com In the case of styrene (B11656) oxide derivatives, nucleophilic attack often occurs preferentially at the benzylic carbon. growingscience.com

To facilitate the ring-opening process, which can be slow, various catalysts are employed to enhance the electrophilicity of the epoxide. mdpi.com Lewis acids are commonly used, with examples including indium tribromide (InBr3), cobalt(II) chloride (CoCl2), and yttrium(III) chloride (YCl3). rroij.commdpi.com Solid acid catalysts, such as sulfated tin oxide or sulfated zirconia, have also proven effective, offering advantages like ease of separation and potential for recycling under solvent-free conditions. rroij.comgrowingscience.com The choice of catalyst can significantly influence both the reaction rate and its regioselectivity. rroij.com Beyond epoxides, other heterocyclic precursors like aziridines can also undergo ring-opening reactions with various nucleophiles to yield amino alcohol derivatives, though the aminolysis of epoxides remains a more common and direct strategy for this class of compounds.

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of β-amino alcohols necessitates the careful optimization of several reaction parameters. The classical method of heating an epoxide with an excess of an amine often suffers from drawbacks like long reaction times and the formation of side products, such as bis-alkylated amines. tandfonline.com Modern synthetic approaches focus on refining conditions to overcome these limitations.

Catalyst Selection and Loading: The choice of catalyst is paramount. A variety of catalysts, including Lewis acids and solid acids, have been investigated to promote the aminolysis of epoxides. tandfonline.com Optimization studies involve screening different catalysts and their concentrations (mol%). For instance, in the synthesis of β-amino alcohols catalyzed by cyanuric chloride, it was found that 2 mol% of the catalyst was sufficient to achieve a 98% yield in just 15 minutes under solvent-free conditions. tandfonline.com Increasing the catalyst amount did not improve the result, while using less led to incomplete reactions and lower yields. tandfonline.com Similarly, studies with sulfated tin oxide found 2 mol% to be the optimal catalyst loading. growingscience.com

Solvent Effects: The reaction medium plays a crucial role. Reactions can be performed under solvent-free conditions, which aligns with green chemistry principles, or in various organic solvents. growingscience.comtandfonline.com The polarity of the solvent can influence the reaction rate and yield. mdpi.com In a study on the lipase-catalyzed synthesis of β-amino alcohols, methanol was found to be the optimal solvent, providing a significantly higher yield compared to less polar solvents like acetonitrile, THF, or toluene. mdpi.com

| Entry | Catalyst | Solvent | Yield (%) |

| 1 | Lipozyme TL IM | Acetonitrile | 53.6 |

| 2 | Lipozyme TL IM | Methanol | 85.2 |

| 3 | Lipozyme TL IM | THF | 35.2 |

| 4 | Lipozyme TL IM | Toluene | 15.3 |

| 5 | Subtilisin | Methanol | 25.4 |

This table is based on data for the synthesis of β-amino alcohols under continuous-flow conditions, illustrating the impact of solvent and catalyst choice on product yield. mdpi.com

Temperature and Reaction Time: Temperature is another critical variable. While many modern protocols aim for reactions at room temperature to improve selectivity and reduce energy consumption, elevated temperatures are sometimes necessary, especially for less reactive amines. growingscience.comemich.edu Microwave heating has been demonstrated to significantly reduce reaction times for the aminolysis of both reactive and sterically hindered epoxides. emich.edu Reaction time is optimized to ensure complete conversion of the starting material while minimizing the formation of impurities that can arise from prolonged heating or exposure to catalytic conditions. tandfonline.com

Concentration and Stoichiometry: The concentration of reactants can impact the formation of side products. For example, the secondary amine product can react with the starting epoxide to form undesired bis-adducts. nih.gov This side reaction can often be suppressed by running the reaction at low concentrations (e.g., ≤40 mM) or by using a large excess of the amine nucleophile. emich.edunih.gov However, using a large excess of amine is not always ideal for large-scale synthesis, making catalytic methods that can be run with near-stoichiometric amounts of reactants highly desirable. nih.gov

| Entry | Catalyst Amount (mol%) | Time (min) | Yield (%) |

| 1 | 0.5 | 60 | 50 |

| 2 | 1.0 | 45 | 75 |

| 3 | 1.5 | 30 | 88 |

| 4 | 2.0 | 15 | 98 |

| 5 | 2.5 | 15 | 98 |

This table presents data on the optimization of catalyst loading for the cyanuric chloride-catalyzed aminolysis of styrene oxide with aniline, demonstrating how catalyst amount affects reaction time and yield. tandfonline.com

Flow Chemistry and Industrial Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of compounds like this compound presents significant challenges. Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology to bridge this gap, offering numerous advantages over traditional batch processing for the manufacture of active pharmaceutical ingredients (APIs) and their intermediates. google.comacs.org

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. google.com This approach provides superior control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in large batch reactors. acs.org For the synthesis of β-amino alcohols via epoxide aminolysis, flow chemistry offers enhanced safety by minimizing the volume of hazardous reagents handled at any given time and by enabling more efficient heat dissipation for exothermic reactions. google.com

A key advantage of flow systems is the dramatic reduction in reaction time. For instance, a continuous-flow process for preparing a key amino alcohol intermediate reduced the reaction time by more than 140-fold compared to the equivalent batch process. acs.org This acceleration is due to the high surface-area-to-volume ratio in microreactors, which facilitates rapid heat and mass transfer. google.com Furthermore, flow processes can often be run at higher temperatures and pressures than are feasible in batch reactors, further increasing reaction rates.

Scalability is another major benefit. Instead of redesigning the entire process for larger vessels (scaling-up), production in a flow system can be increased by simply running the reactor for a longer duration or by using multiple reactors in parallel (numbering-up). nih.gov This makes the transition from milligram-scale laboratory synthesis to gram- or kilogram-scale industrial production more direct and predictable. nih.gov A 72-gram-scale flow reaction has been demonstrated for the synthesis of amino alcohols, showcasing the technology's robustness and scalability. nih.gov

Chemical Reactivity and Derivatization of 1 Amino 2 2,5 Dimethylphenyl Propan 2 Ol

Transformations of the Hydroxyl Group

The tertiary nature of the hydroxyl group in 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol imposes significant steric hindrance and electronic limitations on its reactivity, particularly towards oxidation. However, it can undergo other classical alcohol reactions under appropriate conditions.

Direct oxidation of the tertiary alcohol in this compound to a ketone is not feasible under standard conditions without cleavage of a carbon-carbon bond. Tertiary alcohols are resistant to oxidation by common reagents like chromic acid or potassium permanganate (B83412) because they lack a hydrogen atom on the carbinol carbon.

However, the primary amino group is susceptible to oxidation. To achieve selectivity, the amino group typically requires protection. For instance, acetylation of the amino group to form an amide can prevent its oxidation, allowing for harsher conditions that might affect other parts of the molecule, although the tertiary alcohol remains largely unreactive to oxidation. louisville.edu In the context of polyfunctional amino alcohols, the choice of oxidizing agent and the nature of substituents on the nitrogen atom are crucial in determining the reaction's outcome. nih.govresearchgate.net

Table 1: Reactivity with Common Oxidizing Agents

| Oxidizing Agent | Expected Product with Tertiary Alcohol | Notes |

|---|---|---|

| Chromic Acid (H₂CrO₄) | No reaction | Tertiary alcohols are resistant to oxidation. |

| Potassium Permanganate (KMnO₄) | No reaction (under mild conditions) | Stronger conditions can lead to C-C bond cleavage. |

| Pyridinium Chlorochromate (PCC) | No reaction | Primarily used for oxidizing primary and secondary alcohols to aldehydes and ketones. vanderbilt.edu |

The hydroxyl group can undergo esterification and etherification, although the steric hindrance of the tertiary center can reduce reaction rates compared to primary or secondary alcohols.

Esterification: The formation of esters from this compound can be achieved by reacting it with acyl chlorides or acid anhydrides. To prevent the more nucleophilic amino group from reacting (forming an amide), the reaction is often carried out under acidic conditions. nih.gov The acid protonates the amino group, rendering it non-nucleophilic and allowing the less reactive hydroxyl group to be acylated. nih.gov

Etherification: Synthesis of ethers, such as through the Williamson ether synthesis, would be challenging due to the steric bulk around the hydroxyl group, which hinders the SN2 attack of the corresponding alkoxide on an alkyl halide. Alternative methods using stronger alkylating agents or different catalytic systems might be required.

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent | Product Class | General Conditions |

|---|---|---|---|

| Esterification | Acetyl Chloride (CH₃COCl) | O-acetyl ester | Acidic medium (e.g., HCl in acetic acid) to protect the amino group. nih.gov |

| Esterification | Acetic Anhydride ((CH₃CO)₂O) | O-acetyl ester | Acid catalysis. |

Transformations of the Amino Group

The primary amino group is a versatile nucleophilic center, readily participating in a wide array of reactions to form various nitrogen-containing derivatives.

The primary amine of this compound reacts readily with acylating and sulfonylating agents to form stable amides and sulfonamides, respectively. These reactions are typically high-yielding and proceed under mild conditions.

Acylation: The reaction with acyl halides (like acetyl chloride) or acid anhydrides in the presence of a base (to neutralize the acid byproduct) yields N-acyl derivatives. nih.gov This is a common strategy for protecting the amino group in multi-step syntheses. researchgate.net

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) affords the corresponding N-sulfonamides.

Table 3: Acylation and Sulfonylation Products

| Reagent | Product Class | Example Product Name |

|---|---|---|

| Acetyl Chloride | N-Amide | N-(2-(2,5-dimethylphenyl)-2-hydroxypropyl)acetamide |

| Benzoic Anhydride | N-Amide | N-(2-(2,5-dimethylphenyl)-2-hydroxypropyl)benzamide |

| p-Toluenesulfonyl chloride (Tosyl chloride) | N-Sulfonamide | N-(2-(2,5-dimethylphenyl)-2-hydroxypropyl)-4-methylbenzenesulfonamide |

The primary amine can be converted into secondary or tertiary amines through alkylation or reductive amination.

Direct Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, producing a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts. researchgate.net Controlling the stoichiometry and reaction conditions is crucial to favor the desired product.

Reductive Amination: A more controlled method for synthesizing secondary amines is reductive amination. nih.gov This involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding secondary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or hydrogen with a metal catalyst. mdpi.com A second alkyl group can be introduced by repeating the process with another aldehyde or ketone.

Table 4: Synthesis of Secondary and Tertiary Amines

| Method | Reagents | Product Class |

|---|---|---|

| Direct Alkylation | Methyl Iodide (CH₃I) (1 equivalent) | Secondary Amine |

| Direct Alkylation | Methyl Iodide (CH₃I) (excess) | Tertiary Amine / Quaternary Salt |

| Reductive Amination | Acetone (CH₃COCH₃), NaBH₄ | Secondary Amine (N-isopropyl) |

Reactions Involving the Aromatic Moiety (2,5-dimethylphenyl group)

The 2,5-dimethylphenyl group is an electron-rich aromatic system susceptible to electrophilic aromatic substitution (SEAr). The two methyl groups are activating and ortho-, para-directing substituents. wikipedia.orgmasterorganicchemistry.com

The directing effects of the two methyl groups are additive.

The methyl group at position 2 directs incoming electrophiles to positions 3 (ortho) and 6 (para).

The methyl group at position 5 directs incoming electrophiles to positions 4 (ortho) and 2 (para).

Considering steric hindrance from the existing substituents, including the propanolamine (B44665) side chain, the most likely positions for electrophilic attack are positions 3, 4, and 6. The precise distribution of products will depend on the specific reaction conditions and the nature of the electrophile. masterorganicchemistry.comlibretexts.org

Table 5: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile (E⁺) | Potential Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-Amino-2-(3/4/6-nitro-2,5-dimethylphenyl)propan-2-ol |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 1-Amino-2-(3/4/6-bromo-2,5-dimethylphenyl)propan-2-ol |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 3/4/6-(1-amino-2-hydroxy-2-methylpropyl)-2,5-dimethylbenzenesulfonic acid |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | CH₃⁺ | 1-Amino-2-(3,4,6-trimethylphenyl)propan-2-ol isomers |

Synthesis of Novel Derivatives and Analogs

The core structure of this compound is a versatile scaffold for the synthesis of new derivatives. The primary amino group and the tertiary hydroxyl group are key functional handles for derivatization. General strategies often involve reactions such as acylation, alkylation, and condensation to introduce new functional groups and modify the molecule's physicochemical properties. The goal of such derivatization is often to enhance biological activity, selectivity, or pharmacokinetic profiles.

Propanolamines are a significant class of organic compounds characterized by a propyl chain bearing both an amino and a hydroxyl group. Research has shown that novel propanolamine derivatives can be synthesized from various starting materials, including biologically active natural compounds like eugenol (B1671780). nih.gov One common synthetic pathway involves the epoxidation of a precursor followed by the ring-opening of the epoxide with an appropriate amine. rasayanjournal.co.inresearchgate.net For instance, seven new β-amino alcohols (propanolamines) were synthesized from eugenol with yields ranging from 54% to 81%. nih.gov

While direct derivatization studies on this compound are not extensively detailed in the cited literature, the existing synthetic methodologies for propanolamines can be conceptually applied. For example, the primary amine of the title compound could react with various electrophiles to yield N-substituted derivatives.

A study on novel propanolamine derivatives attached to a 2-methoxyphenol moiety, synthesized from eugenol, demonstrated their potential as enzyme inhibitors. The inhibitory effects of these synthesized compounds were investigated against several enzymes, including acetylcholinesterase (AChE) and α-glycosidase (α-Gly). nih.govresearchgate.net The findings from this study are summarized in the table below.

| Compound | Target Enzyme | Ki (µM) | IC50 (µM) |

|---|---|---|---|

| Compound 2b | Acetylcholinesterase (AChE) | 62.08 ± 11.67 | 90.33 |

| Compound 2c | α-Glycosidase (α-Gly) | 0.33 ± 0.08 | 0.28 |

| Compound 2f | Human Carbonic Anhydrase I (hCA I) | 9.68 ± 1.32 | 7.37 |

| Human Carbonic Anhydrase II (hCA II) | 11.46 ± 2.64 | 8.26 |

Data sourced from a study on novel propanolamine derivatives from eugenol, demonstrating their enzyme inhibitory activity. nih.govresearchgate.net

Aryl amino alcohols are a critical pharmacophore found in many biologically active compounds. The synthesis of novel derivatives in this class is an active area of research, particularly in the search for new therapeutic agents. nih.govresearchgate.net

One prominent synthetic route involves the reaction of an epoxide with various amines. For example, aryl amino alcohol derivatives have been successfully synthesized by reacting an epoxide derived from eugenol with aniline, naphthylamine, and diphenylamine (B1679370) under microwave conditions. rasayanjournal.co.inresearchgate.net This method yielded three distinct aryl amino alcohol compounds:

4-(2-hydroxy-3-(phenylamino)propyl)-2-methoxyphenol

4-(2-hydroxy-3-(naphthalene-1-ylamino)propyl)-2-methoxyphenol

4-(2-hydroxy-3-(diphenylamine)propyl)-2-methoxyphenol rasayanjournal.co.in

These compounds were evaluated for their antimalarial potential and demonstrated promising activity, with IC50 values lower than the control drug, chloroquine. rasayanjournal.co.inresearchgate.net

Another approach to synthesizing aryl amino alcohol derivatives is through the Mannich reaction. This method was used to produce a series of 1-aryl-3-substituted propanol (B110389) derivatives, which were then evaluated for antiplasmodial activity. nih.govresearchgate.net This research led to the identification of compounds with significant in vitro activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. nih.govresearchgate.net

The table below presents the in vitro antiplasmodial activity of two of the most promising compounds from this study.

| Compound | IC50 (µM) against P. falciparum Strains | ||

|---|---|---|---|

| D6 (drug-sensitive) | FCR-3 (multidrug-resistant) | C235 (multidrug-resistant) | |

| Compound 22 | ≤ 0.19 | ≤ 0.40 | ≤ 0.28 |

| Compound 23 | ≤ 0.19 | ≤ 0.40 | ≤ 0.28 |

Data showing the potent in vitro antiplasmodial activity of synthesized 1-aryl-3-substituted propanol derivatives. nih.govresearchgate.net

Stereochemical Aspects of 1 Amino 2 2,5 Dimethylphenyl Propan 2 Ol

Chirality and Stereoisomerism

1-Amino-2-(2,5-dimethylphenyl)propan-2-ol is a chiral molecule due to the presence of two stereogenic centers, also known as chiral centers. These centers are located at the carbon atom bonded to the amino group (C1) and the carbon atom bonded to the hydroxyl group and the dimethylphenyl group (C2). The presence of 'n' chiral centers in a molecule can result in a maximum of 2n stereoisomers. For this compound, with two chiral centers, there are 22 = 4 possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The pairs are:

(1R,2R) and (1S,2S)

(1R,2S) and (1S,2R)

The relationship between stereoisomers that are not mirror images of each other is described as diastereomeric. For example, the (1R,2R) isomer is a diastereomer of the (1R,2S) and (1S,2R) isomers. These different stereoisomers can be distinguished by their unique spatial arrangements and are often designated by their specific CAS numbers.

| Stereoisomer | CAS Number |

|---|---|

| (1R,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-ol | 1213071-13-6 bldpharm.com |

| (1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-ol | 1269791-72-1 bldpharm.com |

| (1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-ol | 1213592-55-2 bldpharm.com |

| (1S,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-ol | Not available in search results |

Control of Enantiomeric and Diastereomeric Excess in Synthesis

Achieving control over the stereochemical outcome is a primary goal in the synthesis of chiral molecules like this compound. The aim is to produce a specific stereoisomer in high purity, which is quantified by enantiomeric excess (ee) and diastereomeric excess (de). Several strategies are employed for the stereoselective synthesis of vicinal amino alcohols. rsc.org

Diastereoselective Synthesis: These methods aim to control the relative configuration between the two chiral centers. A common approach involves the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines. The chiral sulfinyl group directs the nucleophilic addition to the imine, leading to the formation of one diastereomer in preference to others. nih.gov Another strategy is the diastereoselective allylic C–H amination, where a chiral substrate can direct the installation of the amine functionality to create a specific diastereomer. nih.gov

Enantioselective Synthesis: These methods establish the absolute configuration at the chiral centers. This is often achieved using chiral catalysts. For example, a zinc–ProPhenol-catalyzed direct asymmetric aldol (B89426) reaction between glycine (B1666218) Schiff bases and aldehydes can produce syn β-hydroxy-α-amino esters with high levels of diastereo- and enantioselectivity. nih.gov These products can then be converted into the desired vicinal amino alcohols.

Chiral Resolution: When a synthesis produces a mixture of stereoisomers (e.g., a racemic mixture), a process called resolution can be used to separate them. This often involves reacting the mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. google.com Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. google.com After separation, the resolving agent is removed to yield the pure enantiomers of the target compound. google.com A suitable resolving agent for 1-amino-alkan-2-ol compounds is N-tosyl-leucine. google.com

Absolute Stereochemistry Determination

Once a chiral compound has been synthesized, it is essential to determine its absolute configuration, i.e., the exact three-dimensional arrangement of its atoms (R or S at each stereocenter).

X-ray Crystallography: This is the most definitive method for determining absolute stereochemistry. It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. The resulting data allows for the calculation of a precise three-dimensional electron density map, from which the exact position of every atom can be determined, unambiguously establishing the absolute configuration. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical assignment, often by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). rsc.org

Mosher's Method: One of the most common techniques involves using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The amino alcohol is reacted with both enantiomers of MTPA to form diastereomeric esters or amides. By analyzing the differences in the chemical shifts (particularly 1H or 19F NMR) of the protons or fluorine atoms near the stereocenter in the two diastereomeric products, the absolute configuration can be deduced. rsc.orgnih.gov

Other Chiral Derivatizing Agents: Besides MTPA, other CDAs have been developed. For instance, axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) has been used effectively, with the trifluoromethyl group in the agent acting as a sensitive sensor in 19F NMR for the stereochemical environment. nih.govfrontiersin.org

Chiral Solvating Agents (CSAs): An alternative to covalent derivatization is the use of chiral solvating agents (CSAs). These agents form non-covalent diastereomeric complexes with the enantiomers of the analyte. The different interactions within these complexes lead to separate signals in the NMR spectrum, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration by comparing the spectra. nih.gov

Nuclear Overhauser Effect (nOe) Experiments: One- and two-dimensional nOe experiments can also provide information about the spatial proximity of different protons within a molecule. For rigid cyclic structures, this data can be used to deduce the relative stereochemistry and, if one stereocenter is known, the absolute configuration of others. mdpi.org

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for mapping the carbon-hydrogen framework of a molecule. In the analysis of amino alcohol derivatives, the chemical shifts (δ), coupling constants (J), and multiplicity of signals reveal the precise arrangement of protons and carbons. For instance, in a related compound, rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile, the ¹H NMR spectrum clearly shows non-equivalent methylene (B1212753) protons with distinct coupling constants, confirming their diastereotopic nature. nih.gov Two-dimensional NMR techniques, like COSY (Correlation Spectroscopy), are used to establish proton-proton correlations, aiding in the assignment of complex spin systems. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For derivatives of 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol, key vibrational bands would include those for O-H (hydroxyl) and N-H (amino) stretching, typically appearing as broad and sharp bands, respectively, in the 3200-3500 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be prominent. In the analysis of a similar amino derivative, characteristic peaks for nitrile (νCN), carbonyl (νC=O), and imine (νC=N) groups were readily identified, confirming the structure of the synthesized molecule. nih.gov

A combination of these spectroscopic techniques, often supplemented by computational predictions, allows for the unambiguous structural elucidation of complex derivatives. researchgate.netscielo.br

Table 1: Representative Spectroscopic Data for a Structurally Related Amino Compound Derivative

| Technique | Observed Frequencies/Shifts | Assignment |

|---|---|---|

| IR (KBr) | 2235 cm⁻¹ | νC≡N (Nitrile) |

| 1690 cm⁻¹ | νC=O (Ketone) | |

| 1623 cm⁻¹ | νC=N (Imine) | |

| ¹H NMR (CDCl₃) | δ 3.76, 3.87 ppm | CH₂CO (Methylene protons) |

| δ 4.55 ppm | CHCN (Methine proton) | |

| δ 6.90-7.98 ppm | Aromatic and Thiophene protons | |

| ¹³C NMR (CDCl₃) | δ 40.59, 41.19 ppm | Methylene and Methine carbons |

| δ 118.18 ppm | CN (Nitrile carbon) | |

| δ 196.91 ppm | C=O (Carbonyl carbon) |

Data derived from a study on a related pentanenitrile derivative. nih.gov

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for separating components of a mixture, making it essential for assessing the purity of synthesized compounds and determining the ratio of enantiomers.

Purity Determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to determine the purity of chemical compounds. These methods separate the target compound from any unreacted starting materials, byproducts, or impurities. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, a quantitative measure of purity can be established. For amino compounds, derivatization is sometimes necessary to improve volatility for GC analysis or detection for HPLC analysis.

Enantiomeric Excess (e.e.) Determination: Since this compound is a chiral molecule, quantifying the enantiomeric purity of a sample is critical. This is achieved using chiral chromatography, most commonly chiral HPLC or chiral GC. These techniques employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and their separation into two distinct peaks. The enantiomeric excess is calculated from the relative areas of these two peaks. For many amino acids and their derivatives, comprehensive two-dimensional gas chromatography has proven effective for enantioseparation, achieving accurate determination of enantiomeric excess with errors in the range of ±0.5%–2.5%. researchgate.netnih.gov

Table 2: Chromatographic Techniques for Chiral Amino Compound Analysis

| Method | Principle | Application | Key Findings |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Separation of volatile derivatives on a chiral stationary phase. | Determination of e.e. for various amino acids after derivatization. | High resolution and sensitivity, with detection limits in the picogram range. researchgate.netnih.gov |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase in the liquid phase. | Separation of enantiomers of amino alcohols and their derivatives. | Widely applicable, does not always require derivatization. |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning on a stationary phase; can use chiral plates or additives. | Rapid qualitative analysis and monitoring of asymmetric reactions. | Useful for quick screening with specific spray reagents for visualization. springernature.com |

Mass Spectrometry for Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of a compound and can provide crucial evidence for proposed reaction mechanisms.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of a compound's elemental composition. This is a critical step in confirming the identity of a newly synthesized derivative. For example, the calculated mass for a protonated molecule of C₂₈H₂₂N₂OS was found to be m/z 435.1526, and the experimentally determined value via HRMS (ESI) was 435.1545, unequivocally confirming its molecular formula. nih.gov

Mechanistic Insights: In mechanistic studies, MS can be used to detect and identify reaction intermediates, products, and byproducts. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) allow for the gentle ionization of molecules, preserving fragile structures that might be present in a reaction mixture. By monitoring the reaction over time with MS, researchers can track the appearance and disappearance of key species. This data helps to corroborate or refute a proposed reaction pathway. For instance, ESI-MS has been used to analyze the enantiomeric excess of free amino acids through the formation of diastereomeric copper(II) complexes, demonstrating its utility in stereochemical analysis. diva-portal.org

Crystallography for Solid-State Structure Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

The process involves growing a high-quality single crystal of the compound, which can be a significant challenge for complex organic molecules. researchgate.net Once a suitable crystal is obtained, it is irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which a detailed molecular structure can be built.

For chiral molecules like derivatives of this compound, X-ray crystallography can unambiguously determine the absolute stereochemistry (R/S configuration) of each chiral center, which is often difficult to ascertain by spectroscopic methods alone. The resulting crystal structure also reveals information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how the molecules pack in the solid state. nih.gov In studies of related amino alcohol derivatives, X-ray analysis has been used to confirm the configuration of newly synthesized chiral compounds and to understand the intermolecular forces that stabilize the crystal lattice.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Based on a comprehensive review of available scientific literature, detailed computational and theoretical investigation data specifically for the compound “this compound” is not available.

While the methodologies outlined in the query—such as Quantum Chemical Studies (DFT, TD-DFT), Molecular Geometry and Conformation Analysis, Electronic Structure and Properties, Thermodynamic Properties and Stability, and Molecular Docking and Dynamics Simulations—are standard and powerful techniques in computational chemistry and drug design mdpi.comnih.govnih.gov, their specific application to "this compound" has not been published in the retrieved sources.

Research is available for structurally related or isomeric compounds, such as 1-Amino-3-(2,5-dimethylphenyl)propan-2-ol chemscene.com and (1R,2S)-1-AMINO-1-(2,5-DIMETHYLPHENYL)PROPAN-2-OL bldpharm.com, but this information cannot be extrapolated to the subject compound due to the precise structural and electronic dependencies of the requested analyses.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for "this compound" as per the specified outline. Generating such content would require fabricating data, which falls outside the scope of factual reporting.

Computational and Theoretical Investigations

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a crucial computational technique in medicinal chemistry and drug discovery that aims to understand how the chemical structure of a compound influences its biological activity. mdpi.com By developing mathematical models, SAR enables the prediction of activity for new or untested compounds based on their structural and physicochemical features. mdpi.com This process is fundamental in identifying novel drug candidates and optimizing lead compounds. mdpi.com

For a compound like 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol, an SAR study would systematically investigate the impact of modifying its three main structural components: the substituted phenyl ring, the amino group, and the propanol (B110389) backbone. The goal is to identify which molecular features are essential for a desired biological effect.

A typical SAR investigation involves a multi-step process:

Selection of Compounds: A series of structurally related molecules is chosen for analysis.

Biological Activity Assessment: The biological activity of these selected compounds is experimentally determined.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each compound.

Model Building: Statistical methods are used to build a quantitative model that correlates the descriptors with biological activity. mdpi.com

Validation: The model's predictive power is rigorously tested. mdpi.com

In the context of compounds structurally similar to this compound, such as aryloxypropanolamines, three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are often employed. nih.gov These methods provide detailed insights by creating 3D contour maps that visualize how different properties (e.g., steric bulk, electrostatic potential) in specific regions of the molecule can enhance or diminish its activity. nih.gov

For instance, a hypothetical SAR study on analogues of this compound might explore the following modifications to understand their impact on a specific biological target:

| Structural Component | Potential Modification | Rationale for Investigation |

| Phenyl Ring | Varying the position and nature of substituents (e.g., moving the methyl groups, replacing them with halogens or methoxy (B1213986) groups). | To determine the optimal electronic and steric profile for receptor binding. |

| Amino Group | Conversion to secondary or tertiary amines, or introduction of different alkyl groups. | To probe the role of hydrogen bonding and the size of the substituent on activity and selectivity. |

| Hydroxyl Group | Esterification or etherification. | To evaluate the importance of the hydroxyl group as a hydrogen bond donor or acceptor. |

| Propanol Backbone | Altering the stereochemistry or introducing conformational constraints. | To understand the required spatial arrangement of key functional groups for optimal interaction with the target. |

By analyzing the resulting data, researchers can build a predictive model to guide the design of new, more potent, and selective compounds. nih.gov The ultimate aim is to establish a clear set of rules that define the relationship between the chemical structure of this class of compounds and their biological function.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions at an atomic level. For amino alcohols like this compound, these methods can predict reaction pathways, identify transition states, and calculate activation energies, offering insights that are often difficult to obtain through experimental means alone.

A common application of these methods is in understanding the reaction of amines with carbon dioxide (CO₂), a process relevant to carbon capture technologies. Studies on structurally similar compounds, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), have utilized computational approaches to compare different reaction mechanisms. researchgate.net

For example, a typical computational investigation into the reaction mechanism of an amino alcohol with another reactant would involve:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT), often using functionals like B3LYP, are employed to calculate the electronic structure and energies of reactants, intermediates, transition states, and products. researchgate.net

Solvent Effects: Since reactions are often carried out in solution, implicit solvent models (like the SMD model) are used to account for the effect of the solvent on the reaction energetics. researchgate.net

Pathway Analysis: Different potential reaction pathways are modeled. For the reaction with CO₂, two common pathways for amino alcohols are the formation of a carbamate (B1207046) or the formation of a bicarbonate. researchgate.net Computational studies can determine which pathway is more favorable both kinetically (lower activation energy) and thermodynamically (more stable product). researchgate.net

A comparative study on the reaction of CO₂ with monoethanolamine (MEA) and AMP revealed different favorable pathways for each. researchgate.net While MEA favors carbamate formation, the sterically hindered amine AMP favors the formation of bicarbonate. researchgate.net Such computational insights can explain experimental observations and guide the rational design of new molecules with desired reactivity. By applying these established computational methodologies to this compound, researchers could predict its reactivity, stability of intermediates, and the most likely reaction products and pathways for various chemical transformations.

Applications in Chemical Science and Materials Research

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral 1,2-amino alcohols are recognized as privileged structural motifs for the development of chiral ligands and auxiliaries used in asymmetric catalysis. acs.orgacs.org These compounds are instrumental in transferring chiral information to a catalytic system, thereby enabling the synthesis of enantiomerically enriched products. The effectiveness of 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol in this capacity stems from its rigid stereochemical arrangement and the steric influence of the 2,5-dimethylphenyl group, which helps to create a well-defined chiral environment around a metal center. Catalysts derived from chiral amino alcohols have found broad application in a variety of asymmetric transformations, including reductions, alkylations, and aldol (B89426) reactions. polyu.edu.hk

Ligand Design and Synthesis

The transformation of this compound into more complex chiral ligands is a key strategy for its use in catalysis. The amino and hydroxyl functional groups serve as convenient handles for synthetic modification. A common approach involves the condensation of the amino alcohol with other molecules to form multidentate ligands, such as bisoxazolines or phosphinooxazolines (PHOX ligands). These ligands can then coordinate with various transition metals (e.g., iridium, copper, rhodium) to form catalytically active complexes. acs.orgresearchgate.net

The design of these ligands is often guided by the specific requirements of the desired catalytic transformation. For instance, the steric and electronic properties of the 2,5-dimethylphenyl group can be fine-tuned through further substitution on the aromatic ring to optimize the enantioselectivity of a given reaction. The synthesis process allows for the creation of a library of related ligands, enabling the systematic screening and discovery of the most effective catalyst for a particular enantioselective process. rsc.org

Enantioselective Organic Transformations

Ligands derived from chiral amino alcohols, including structures analogous to this compound, have proven to be highly effective in a range of enantioselective organic transformations. These reactions are fundamental to modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the chirality of a molecule is often directly linked to its biological activity.

One prominent application is in the catalytic enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. rsc.org In these reactions, the chiral ligand, complexed to a metal, directs the approach of the nucleophile to one face of the aldehyde, resulting in the preferential formation of one enantiomer of the secondary alcohol product. High yields and excellent enantioselectivities are often achieved. rsc.org

Another significant area is the asymmetric reduction of prochiral ketones using borane (B79455) reagents. Catalytic systems employing chiral amino alcohol-derived oxazaborolidines facilitate the stereoselective transfer of a hydride to the ketone, producing chiral secondary alcohols with high enantiomeric excess. polyu.edu.hk Furthermore, these ligands have been successfully applied in copper-catalyzed aminoallylation of aldehydes and iridium-catalyzed asymmetric hydrogenations, consistently affording products with high diastereo- and enantioselectivity. researchgate.net

| Transformation | Catalyst/Ligand Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| Diethylzinc Addition | Amino alcohol-derived | Benzaldehyde | ~95-100 | 95 |

| Asymmetric Hydrogenation | Iridium-based | α-Amino Ketones | up to 96 | >99 |

| Borylative Aminoallylation | Copper-based | Aldehydes | High | High |

| Asymmetric Reduction | Oxazaborolidine | Prochiral Ketones | High | High |

Building Blocks for Complex Organic Molecules

Chiral amino alcohols like this compound are considered valuable building blocks in the synthesis of complex, biologically active molecules and natural products. acs.orgacs.org Their utility lies in their pre-existing stereochemistry, which can be incorporated into a larger target molecule, obviating the need for a separate, often challenging, asymmetric synthesis step. The term "building block" refers to a molecule that serves as a fundamental unit in the construction of more elaborate organic structures. mdpi.com

The structural motif of this compound can be found embedded within the framework of various pharmacologically active compounds. Synthetic chemists leverage these chiral building blocks to construct target molecules with precise three-dimensional arrangements, which is crucial for their interaction with biological targets like enzymes and receptors.

Precursors in Fine Chemical Synthesis

In the context of fine chemical synthesis, this compound serves as a key precursor, or starting material, for the production of other valuable chemical entities. This application is closely related to its role as a building block but emphasizes its use in the earlier stages of a synthetic sequence to generate intermediates. For example, 1,2-amino alcohols are suitable intermediates for the synthesis of unnatural amino acids, which are critical components in peptide-based drugs and peptidomimetics. acs.org

The amino and hydroxyl groups can be chemically transformed into other functionalities. For instance, the amino group can be acylated, alkylated, or converted into other nitrogen-containing functional groups. The hydroxyl group can be oxidized, etherified, or used to form esters. These transformations allow the core structure of this compound to be elaborated into a diverse array of more complex intermediates tailored for specific synthetic targets.

Role in Polymer Chemistry (e.g., chain transfer agents)

In polymer chemistry, alcohols can function as chain transfer agents (CTAs), particularly in cationic polymerization processes. radtech.org A chain transfer reaction involves the termination of a growing polymer chain and the simultaneous initiation of a new one. wikipedia.org This process helps to control the molecular weight of the resulting polymer. Alcohols, including diols and mono-alcohols, have been studied as CTAs in the polymerization of monomers like epoxides and styrenes. radtech.orgrsc.org While the use of alcohols in general as CTAs is established, specific research detailing the application of this compound in this role is not extensively documented in the available literature. The presence of the amine functionality could potentially add complexity to the polymerization process, possibly influencing the reaction in ways not typical of simple alcohols.

No Publicly Available Research Data for "this compound"

A comprehensive search for biological and pharmacological research on the chemical compound this compound has yielded no specific studies detailing its bioactivity. As a result, an article based on the requested outline focusing on its mechanisms of action, in vitro anticancer potential, and antimalarial activity cannot be generated at this time.

Furthermore, no in vitro studies detailing its potential as an anticancer agent in various cell lines or its efficacy as an antimalarial compound through mechanisms such as heme polymerization inhibition were found.

While the broader classes of compounds to which this compound belongs, such as amino alcohols and their derivatives, have been the subject of extensive research for their potential therapeutic properties, including anticancer and antimalarial activities, the specific biological profile of this particular compound remains uncharacterized in the available scientific literature.

Therefore, without any specific data on this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the user's detailed outline and strict content inclusions.

Biological and Pharmacological Research in Vitro and Pre Clinical Studies

In Vitro Biological Activity Studies

Antimicrobial Properties (e.g., Antibacterial, Antifungal)

There is no specific information available in the scientific literature regarding the antimicrobial, antibacterial, or antifungal properties of 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol. While the broader class of aminopropanol (B1366323) derivatives has been investigated for such activities, with some showing varying degrees of efficacy against different microbial strains, these findings cannot be directly attributed to the subject compound.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Glycosidase, Carbonic Anhydrase)

No studies have been published detailing the inhibitory effects of this compound on acetylcholinesterase, glycosidase, or carbonic anhydrase. Research into the enzyme-inhibiting potential of aminopropanol structures is an active area, but specific data for this particular molecule is not available.

Adrenoceptor Blocking Properties

The adrenoceptor blocking properties of this compound have not been characterized in the available scientific literature. While other aminopropanol derivatives have been explored for their interaction with adrenergic receptors, no such data exists for this specific compound.

Pre-clinical Pharmacological Investigations (excluding human clinical data)

In Vivo Animal Models for Pharmacological Effects

There are no published studies that have investigated the pharmacological effects of this compound in in vivo animal models. Consequently, its potential therapeutic or toxicological effects in a living organism are unknown.

Metabolic Fate in In Vivo Systems

The metabolic fate of this compound in in vivo systems has not been documented. Research into how this compound is absorbed, distributed, metabolized, and excreted by a living organism has not been made publicly available.

Impurity Profiling and Pharmaceutical Relevance (from a research perspective)

There is no specific information regarding the impurity profiling of this compound from a pharmaceutical research perspective. General principles of pharmaceutical impurity management exist, focusing on identifying and controlling impurities that may arise during synthesis or degradation. However, a specific impurity profile for this compound has not been published.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Pathways

The synthesis of 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol and related amino alcohols is foundational to their study and application. While classical synthetic routes exist, future research should focus on the development of more efficient, stereoselective, and scalable methods. One promising avenue is the use of asymmetric catalysis to produce specific stereoisomers, which is crucial for pharmacological applications where enantiomers can exhibit vastly different biological activities and toxicities.

Table 1: Comparison of a Classical vs. a Potential Novel Synthetic Pathway

| Feature | Classical Pathway (e.g., Grignard followed by reduction) | Potential Novel Pathway (e.g., Asymmetric Aminohydroxylation) |

|---|---|---|

| Stereocontrol | Often produces racemic mixtures, requiring chiral resolution. | Can be designed to be highly stereoselective, yielding a single enantiomer. |

| Number of Steps | Multiple discrete steps for functional group introduction and modification. | Can potentially be a one- or two-step process. |

| Atom Economy | May involve protecting groups and produce significant waste. | Higher atom economy with fewer byproducts. |

| Scalability | Can be challenging to scale up safely. | Well-suited for continuous flow reactors and large-scale production. |

Exploration of Expanded Structure-Activity Relationships

A systematic exploration of the structure-activity relationships (SAR) for this compound is essential to unlock its therapeutic potential. This involves synthesizing a library of analogs and evaluating how structural modifications affect biological activity. Key areas for modification include:

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) at different positions on the 2,5-dimethylphenyl ring to probe electronic and steric effects.

Amino Group Modification: Alkylation or acylation of the primary amine to explore the impact of basicity and lipophilicity.

Propanol (B110389) Backbone Alterations: Modifying the length of the alkyl chain or introducing further substitution to understand the spatial requirements for receptor binding.

These SAR studies would be crucial in identifying lead compounds with enhanced potency, selectivity, and pharmacokinetic properties for specific biological targets.

Table 2: Hypothetical Analogs for SAR Studies and Potential Activity Trends

| Analog | Modification | Predicted Impact on Activity |

|---|---|---|

| 1-Amino-2-(2,5-dichloro-phenyl)propan-2-ol | Introduction of electron-withdrawing groups on the phenyl ring. | May alter binding affinity to pharmacological targets. |

| 1-(Methylamino)-2-(2,5-dimethylphenyl)propan-2-ol | N-methylation of the amino group. | Could increase lipophilicity and affect blood-brain barrier penetration. |

Investigation of New Pharmacological Targets

The structural motifs within this compound, namely the amino alcohol and the substituted phenyl group, are present in many biologically active compounds. This suggests that it could interact with a variety of pharmacological targets. Future research should aim to screen this compound and its derivatives against a broad range of receptors, enzymes, and ion channels.

Given the structural similarities to certain central nervous system (CNS) active agents, initial investigations could focus on targets within the CNS, such as glutamate (B1630785) receptors or monoamine transporters. nih.govnih.gov The potential for this compound to act as an allosteric modulator, a substance that indirectly influences the effects of an agonist or inverse agonist at a receptor, is another exciting avenue for exploration. nih.gov Furthermore, its role as a potential intermediate in the synthesis of more complex pharmaceutical agents, similar to other amino alcohols, warrants investigation. smolecule.com

Advanced Materials Applications

Beyond pharmacology, the unique chemical structure of this compound makes it a candidate for applications in materials science. The presence of both an amino and a hydroxyl group allows it to act as a bifunctional monomer in polymerization reactions. This could lead to the development of novel polymers with tailored properties, such as thermal stability or specific surface adhesion characteristics.

Additionally, the amino alcohol moiety can act as a ligand for metal ions, opening up possibilities for the creation of coordination polymers or metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation technologies. The chirality of the molecule could also be exploited to create chiral materials for enantioselective separations or as components in asymmetric catalysis.

Green Chemistry Approaches to Synthesis

Future synthetic work on this compound should incorporate the principles of green chemistry to minimize environmental impact. ijcmas.com This involves the use of environmentally benign solvents, renewable starting materials, and catalytic rather than stoichiometric reagents.

One-pot multicomponent reactions are a key strategy in green chemistry, as they reduce the number of synthetic steps and purification procedures, leading to less waste. orientjchem.org The use of biocatalysis, employing enzymes to carry out specific chemical transformations, could offer a highly selective and environmentally friendly route to chiral amino alcohols. Research into solvent-free reaction conditions, such as grindstone chemistry or microwave-assisted synthesis, could also significantly improve the green credentials of the synthesis. ijcmas.com

Table 3: Comparison of Traditional vs. Green Chemistry Approaches to Synthesis

| Aspect | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Often relies on volatile and hazardous organic solvents. | Use of water, supercritical CO2, or solvent-free conditions. |